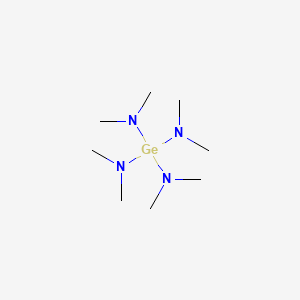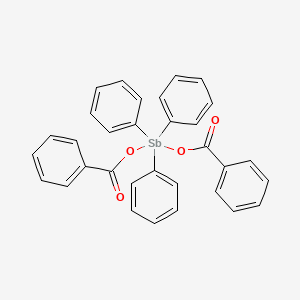
インドール-3-酢酸-2,2-d2
概要
説明
Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin class, which plays a crucial role in regulating plant growth and development. The deuterium labeling in indole-3-acetic-2,2-d2 acid makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
科学的研究の応用
Indole-3-acetic-2,2-d2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying the biosynthesis and metabolism of indole-3-acetic acid in plants and microorganisms.
Medicine: Investigated for its potential role in cancer therapy as an immunotoxin.
Industry: Utilized in agricultural research to develop new plant growth regulators and improve crop yields.
作用機序
Target of Action
Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .
Mode of Action
The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .
Biochemical Pathways
The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of Indole-3-acetic-2,2-d2 acid, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole-3-acetic-2,2-d2 acid typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures. Alternatively, the compound can be synthesized by Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine .
Industrial Production Methods: Industrial production of indole-3-acetic-2,2-d2 acid is less common due to its specialized use in research. the synthesis can be scaled up using the same methods as in laboratory settings, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Indole-3-acetic-2,2-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
類似化合物との比較
Indole-3-acetic acid: The non-deuterated analog, widely studied for its role in plant growth.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with herbicidal properties.
Uniqueness: Indole-3-acetic-2,2-d2 acid is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying reaction mechanisms without altering the chemical properties of the parent compound .
特性
IUPAC Name |
2,2-dideuterio-2-(1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-BFWBPSQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584049 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-86-8 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)








